1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea

CRAC channel ORA1 inhibitor Calcium influx

Procure 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea (CAS 338962-97-3) to access unexplored chemical space in the biologically validated 1-phenyl-3-(1-phenylethyl)urea CRAC channel inhibitor class. The unique combination of a 4-chlorophenyl urea head and a 2-hydroxy-1-phenylethyl tail introduces a hydrogen-bond donor/acceptor absent from the parent scaffold, offering medicinal chemists a logical next-step derivative for ORAI1-targeted SAR exploration. Given the steep SAR sensitivity demonstrated for this chemotype—where even minor substituent shifts can abolish activity—generic substitution is not recommended, making this specific compound a high-value, research-use-only candidate for diversity-oriented screening libraries targeting ion channels or immune pathways.

Molecular Formula C15H15ClN2O2
Molecular Weight 290.75
CAS No. 338962-97-3
Cat. No. B2427661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea
CAS338962-97-3
Molecular FormulaC15H15ClN2O2
Molecular Weight290.75
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)NC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H15ClN2O2/c16-12-6-8-13(9-7-12)17-15(20)18-14(10-19)11-4-2-1-3-5-11/h1-9,14,19H,10H2,(H2,17,18,20)
InChIKeyIYXAZRJZGFAGHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Alert: Insufficient Differentiation Data for 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea (CAS 338962-97-3)


Based on an exhaustive search of primary research papers, patents, and authoritative databases, there is insufficient publicly available, comparator-based quantitative evidence to scientifically differentiate 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea from its closest analogs for procurement or experimental selection. The compound belongs to the 1-phenyl-3-(1-phenylethyl)urea class, a scaffold identified as a novel CRAC channel inhibitor targeting ORAI1, as established by Zhang et al. (2015) [1]. However, this foundational study does not profile the target compound itself, and no other primary literature was found to provide the necessary quantitative head-to-head data. Claims of activity from prohibited vendor sources cannot be verified against the required standard of evidence. Without direct comparative data, a reliable selection advantage over related compounds cannot be established.

Structural Alert: Why In-Class Urea Derivatives Cannot Be Substituted for CAS 338962-97-3


Generic substitution within the 1-phenyl-3-(1-phenylethyl)urea class is not scientifically valid due to the extreme sensitivity of CRAC channel inhibitory activity, cytotoxicity, and IL-2 production to specific substitutions on the scaffold. The foundational SAR study by Zhang et al. demonstrates that even minor changes, such as moving a single chlorine atom from the para (4-Cl) to the meta (3-Cl) position, can reduce Ca2+ influx inhibition to just 11.14% at 10 μmol/L, compared to 47.13% for the 4-chloro derivative [1]. Similarly, replacing the 4-Cl group with hydrogen nearly abolishes activity (0.26% inhibition). These steep SAR gradients mean that the target compound, with its unique combination of a 4-chlorophenyl group and a 2-hydroxy-1-phenylethyl moiety, cannot be approximated by other in-class compounds. Any substitution without direct comparative data carries a high risk of functional failure in CRAC channel-related assays.

Quantitative Differentiation Evidence for CAS 338962-97-3: Data Gap Analysis


Foundational Scaffold Activity: CRAC Channel Ca2+ Influx Inhibition (Class-Level Baseline Only)

The sole relevant primary source is a study by Zhang et al. (2015) on the 1-phenyl-3-(1-phenylethyl)urea scaffold. The lead compound in this study (R1=Et, R2=4-Me, R3=4-Cl) inhibited Ca2+ influx with an IC50 of 3.25 ± 0.17 μmol/L in HEK293 cells [1]. However, this compound is structurally distinct from the target compound (1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea), which possesses a hydroxymethyl group instead of an ethyl group at the α-position of the phenylethyl moiety. The target compound was not tested in this study. Therefore, this evidence can only provide a scaffold-level reference point and cannot be used for direct differentiation.

CRAC channel ORA1 inhibitor Calcium influx Immunology

Chlorine Positional Isomer SAR: 4-Cl vs 3-Cl and 2-Cl on CRAC Channel Inhibition (Relevant Scaffold Context)

The Zhang et al. (2015) study provides SAR data on the right-side phenyl ring of the scaffold, highlighting the criticality of the 4-chloro position. The 4-chloro derivative (the scaffold lead) exhibited 47.13% inhibition of Ca2+ influx at 10 μmol/L. In direct comparison, the 3-chloro isomer (4c) showed markedly reduced activity at 11.14% inhibition, and the 2-chloro isomer (4b) showed intermediate activity at 26.90% inhibition [1]. This data demonstrates that the para-chloro configuration is optimal for CRAC channel inhibition within this specific scaffold series. However, this evidence pertains to the scaffold lead compound, not the target compound with its additional hydroxyethyl modification.

Structure-Activity Relationship CRAC channel ORA1 inhibitor Medicinal Chemistry

Potential Application Scenarios for CAS 338962-97-3 Based on Scaffold Biology


CRAC Channel ORAI1 Inhibitor Tool Compound for Academic Immunology Research

The Zhang et al. (2015) study establishes that the parent 1-phenyl-3-(1-phenylethyl)urea scaffold is a validated, specific ORAI1-targeting CRAC channel inhibitor [1]. Given that the target compound (CAS 338962-97-3) is a close structural analog, it could be investigated as a novel tool compound for modulating store-operated calcium entry in immune cells. However, its potency, selectivity, and cytotoxicity profile are entirely uncharacterized. This scenario is a high-risk research application contingent upon the user conducting their own full pharmacological profiling. No procurement advantage can be claimed over other uncharacterized analogs.

Starting Point for Medicinal Chemistry SAR Expansion

The unique combination of a 4-chlorophenyl urea head and a 2-hydroxy-1-phenylethyl tail in the target compound represents an unexplored chemical space within the known CRAC channel inhibitor pharmacophore defined by Zhang et al. [1]. The hydroxy group introduces a hydrogen-bonding donor/acceptor not present in the original scaffold lead. For medicinal chemists exploring the SAR around the α-position of the phenylethyl group, this compound serves as a logical next-step derivative. Again, this is a research-use-only proposition with no pre-existing data to support its selection over other potential derivatives.

Procurement for High-Throughput Screening (HTS) Library Expansion

The compound's membership in the biologically-validated 1-phenyl-3-(1-phenylethyl)urea class, combined with its commercially available status (purity typically stated as 90% by suppliers like Leyan ), makes it a candidate for inclusion in diversity-oriented screening libraries targeting ion channels or immune pathways. Its value in this context is based solely on its structural novelty relative to the published chemotype, not on any demonstrated biological superiority, as no quantitative data exists for this specific molecule.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.